1H-Benzimidazole, 2-(dichloromethyl)-, monohydrochloride is a chemical compound that belongs to the benzimidazole class, which is known for its diverse biological activities. This compound features a dichloromethyl group at the 2-position of the benzimidazole ring and is often used as a precursor in the synthesis of various derivatives with potential pharmaceutical applications.
The compound can be synthesized from 2-chloromethyl-1H-benzimidazole, which serves as a key intermediate in various chemical reactions aimed at producing functionalized benzimidazole derivatives. The synthesis typically involves nucleophilic substitution reactions and other organic transformations.
1H-Benzimidazole, 2-(dichloromethyl)-, monohydrochloride is classified under:
The synthesis of 1H-benzimidazole, 2-(dichloromethyl)-, monohydrochloride generally follows established methodologies for creating halogenated benzimidazoles. Common methods include:
A typical procedure might involve:
The molecular structure of 1H-benzimidazole, 2-(dichloromethyl)-, monohydrochloride can be represented as follows:
The compound possesses a fused bicyclic structure consisting of a benzene ring and an imidazole ring. The dichloromethyl group contributes to its reactivity and potential biological activity.
1H-Benzimidazole, 2-(dichloromethyl)-, monohydrochloride can participate in various chemical reactions:
For instance, when reacted with thiourea under reflux conditions, it can yield thioether derivatives that may exhibit enhanced biological properties .
The mechanism of action for compounds derived from 1H-benzimidazole, 2-(dichloromethyl)-, monohydrochloride primarily involves:
1H-Benzimidazole, 2-(dichloromethyl)-, monohydrochloride has several scientific applications:
The 2-(dichloromethyl)benzimidazole scaffold exhibits potent anticancer activity through dual inhibition of topoisomerase I and II (Topo I/II). This compound intercalates into DNA base pairs via its planar benzimidazole core, inducing structural distortions that impede DNA replication and transcription. The dichloromethyl substituent at the C2 position enhances DNA binding affinity by facilitating hydrophobic interactions within the minor groove. Comparative studies show that derivatives bearing this substituent achieve ~50% higher Topo II inhibition than unsubstituted analogs, as measured by plasmid relaxation assays [2] [7].
Table 1: Anticancer Mechanisms of 2-(Dichloromethyl)benzimidazole Derivatives
Target | IC₅₀ (μM) | Binding Affinity (kcal/mol) | Key Interactions |
---|---|---|---|
Topoisomerase IIα | 0.32 ± 0.04 | -9.8 | Minor groove H-bonding, π-π stacking |
DNA Intercalation | 8.63* | -7.2 | G-C base pair insertion |
PARP-1 | 1.90 ± 0.11 | -10.4 | NAD⁺ binding site competition |
HDAC2 | 1.26 ± 0.08 | -11.7 | Zn²⁺ chelation, hydrophobic channel occupation |
*DNA intercalation measured via fluorescence displacement assays [2] [7]
2-(Dichloromethyl)benzimidazole derivatives demonstrate competitive inhibition of PARP-1/2 by mimicking nicotinamide adenine dinucleotide (NAD⁺) at the catalytic domain. Molecular docking reveals the dichloromethyl group forms halogen bonds with Tyr907 (PARP-1) and Glu284 (PARP-2), achieving >90% inhibition at 5 μM in BRCA-deficient cell lines. Concurrently, these compounds disrupt kinase signaling by binding to ATP pockets in CK2 (casein kinase 2) and VEGFR2 (vascular endothelial growth factor receptor 2). The dichloromethyl moiety enhances hydrophobic contact with kinase hinge regions, reducing phosphorylation by 78% in angiogenesis assays [2] [4].
The compound's zinc-binding group (benzimidazole nitrogen) enables potent HDAC inhibition (IC₅₀ = 1.26 μM against HDAC2). X-ray crystallography shows dichloromethyl engages in cation-π interactions with KDM4A/KDM5A demethylases, displacing α-ketoglutarate cofactors. This dual epigenetic modulation reactivates tumor suppressor genes (e.g., p21, PTEN) and reduces histone methylation marks (H3K4me3, H3K36me3) by >60% in leukemia models. Structure-activity relationship (SAR) analysis confirms dichloromethyl derivatives exhibit 3-fold higher KDM4A affinity than methyl analogs due to enhanced van der Waals contacts [2] [7].
Against Trichinella spiralis larvae, 2-(dichloromethyl)benzimidazole hydrochloride achieves 98.2% reduction in muscle larval burden at 25 mg/kg, outperforming albendazole (76.4%) and ivermectin (42.8%) after 7-day treatment. This efficacy correlates with the compound's enhanced bioavailability in parasitic tissues, where its logP value (2.81) facilitates transmembrane diffusion. Crucially, it retains activity against benzimidazole-resistant Haemonchus contortus strains (EC₅₀ = 0.14 μM) due to the dichloromethyl group's steric complementarity with mutated β-tubulin Phe200Tyr residues [4].
Table 2: Antiparasitic Efficacy of 2-(Dichloromethyl)benzimidazole vs. Reference Compounds
Parasite | 2-(Dichloromethyl)benzimidazole EC₅₀ (μM) | Albendazole EC₅₀ (μM) | Ivermectin EC₅₀ (μM) | Resistance Index* |
---|---|---|---|---|
Trichinella spiralis | 0.006 ± 0.001 | 0.010 ± 0.002 | 0.422 ± 0.05 | 1.0 |
Haemonchus contortus (BZ-R) | 0.14 ± 0.02 | 23.6 ± 1.8 | 0.037 ± 0.005 | 1.7 |
Giardia intestinalis | 0.008 ± 0.001 | 0.010 ± 0.003 | >100 | 1.2 |
*Resistance Index = EC₅₀(BZ-R strain)/EC₅₀(wild-type) [4] [9]
The compound exerts anthelmintic effects via β-tubulin polymerization inhibition (Kd = 0.32 μM), where the dichloromethyl group binds to a hydrophobic pocket adjacent to the colchicine site. This disrupts microtubule-dependent glucose uptake in nematodes, depleting cellular ATP by 65%. Concurrently, metabolic activation generates reactive dichloromethyl radicals that induce oxidative stress – glutathione levels diminish by >80% within 4 hours of exposure. This dual action paralyzes parasites through combined energy depletion and cytoskeletal disintegration, with electron microscopy confirming tegumental vacuolization [4] [9].
Against Salmonella typhi, 2-(dichloromethyl)benzimidazole hydrochloride exhibits MIC values of 4 μg/mL, surpassing chloramphenicol (32 μg/mL) in resistant strains. The dichloromethyl group enhances penetration through Gram-negative outer membranes via self-promoted uptake – it chelates divalent cations (Mg²⁺, Ca²⁺) in lipopolysaccharides, disrupting membrane integrity. SAR studies demonstrate that halogenation at C2 is critical: dichloro > monochloro > methyl substitutions yield 16-fold MIC improvements [4] [8].
Table 3: Antibacterial Profile of 2-(Dichloromethyl)benzimidazole Derivatives
Bacterial Strain | MIC (μg/mL) | Primary Target | Resistance Reversal Potency* |
---|---|---|---|
Salmonella typhi (MDR) | 4 ± 0.3 | DNA gyrase | 128-fold vs. ciprofloxacin |
Staphylococcus aureus (MRSA) | 2 ± 0.1 | FabI enoyl-ACP reductase | 64-fold vs. methicillin |
Escherichia coli (ESBL) | 8 ± 0.6 | β-lactamase | 32-fold vs. ceftazidime |
Mycobacterium tuberculosis (XDR) | 1 ± 0.07 | InhA enoyl reductase | >256-fold vs. isoniazid |
*Fold-reduction in antibiotic MIC when co-administered at 1/4× MIC [4] [8]
Resistance mitigation occurs through three mechanisms:
Comprehensive Compound List
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: